
4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine is a heterocyclic compound that contains both imidazole and furan rings The imidazole ring is known for its presence in many biologically active molecules, while the furan ring is a common structural motif in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine can be achieved through several methods. One common approach involves the condensation of imidazole with a suitable furan derivative under acidic or basic conditions. For example, the reaction of imidazole with 5,5-dimethylfuran-2(5H)-one in the presence of a strong acid like hydrochloric acid can yield the desired product. Another method involves the use of a catalyst, such as hexadecyltrimethylammonium bromide, to facilitate the N-arylation of imidazole with a furan derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.
Applications De Recherche Scientifique
4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Contains an imidazole ring linked to a benzaldehyde group.
4-(Imidazol-1-yl)phenol: Features an imidazole ring attached to a phenol group.
1-(4-Methoxyphenyl)-1H-imidazole: Includes an imidazole ring connected to a methoxyphenyl group .
Uniqueness
4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine is unique due to the presence of both imidazole and furan rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
86790-59-2 |
|---|---|
Formule moléculaire |
C9H11N3O |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
4-imidazol-1-yl-5,5-dimethylfuran-2-imine |
InChI |
InChI=1S/C9H11N3O/c1-9(2)7(5-8(10)13-9)12-4-3-11-6-12/h3-6,10H,1-2H3 |
Clé InChI |
SLYULNXYUCHOIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=CC(=N)O1)N2C=CN=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


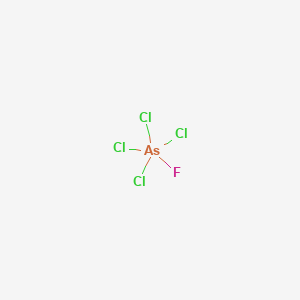
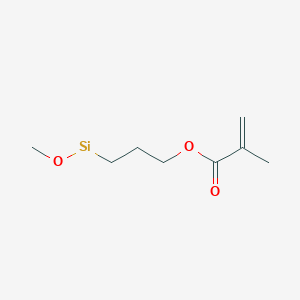
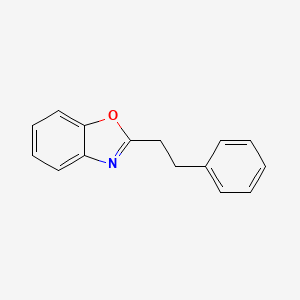
![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
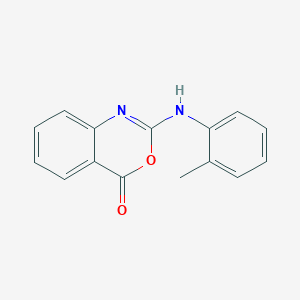
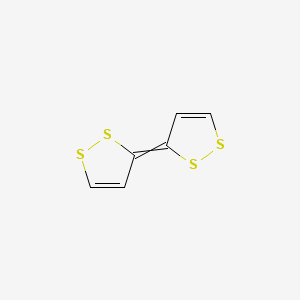
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)

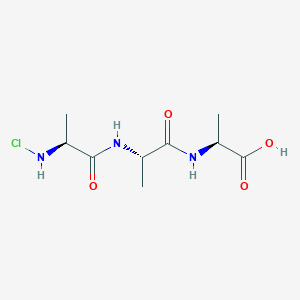

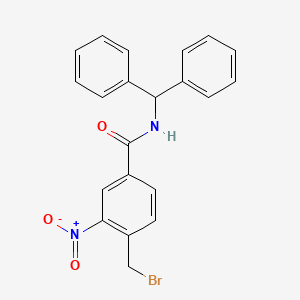
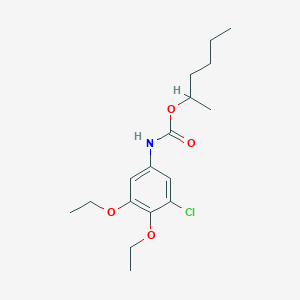
![5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14408838.png)

